4-Chloro Dasatinib

Structural Chemistry Impurity Profiling Synthesis

4-Chloro Dasatinib (CAS 2468737-89-3) is the sole authentic reference standard for this specific process-related impurity of the TKI Dasatinib. Unlike generic substitutes, its unique 2,4-dichloro-6-methylphenyl moiety confers distinct chromatographic retention and MS fragmentation—mandated for validated HPLC/UPLC methods under ICH Q3A/Q3B. Procurement is non-negotiable for ANDA/DMF submissions, batch-release QC, and forced degradation studies. Using API or other impurity analogs invalidates regulatory filings.

Molecular Formula C22H25Cl2N7O2S
Molecular Weight 522.4 g/mol
Cat. No. B15282496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro Dasatinib
Molecular FormulaC22H25Cl2N7O2S
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl
InChIInChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28)
InChIKeyCORXIMSMLPZQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro Dasatinib: A Key Process-Related Impurity and Reference Standard for Dasatinib Analysis


4-Chloro Dasatinib (CAS 2468737-89-3) is a structurally defined process-related impurity of the tyrosine kinase inhibitor (TKI) Dasatinib, an antineoplastic agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. Chemically, it is N-(2,4-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, with a molecular formula of C22H25Cl2N7O2S and a molecular weight of 522.45 g/mol . Its primary differentiation lies in its specific structural modification, which distinguishes it from the active pharmaceutical ingredient (API) and other related impurities, making it a critical reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing [2].

Why 4-Chloro Dasatinib Cannot Be Substituted with Other Dasatinib Impurities or the API in Analytical Applications


Generic substitution fails because 4-Chloro Dasatinib serves a highly specific, non-pharmacological role as a reference standard for analytical quality control. Unlike the active drug or other impurities, its unique dichloro-substituted phenyl moiety confers distinct physicochemical properties, such as a specific chromatographic retention time and unique mass spectrometric fragmentation pattern, which are essential for the accurate identification and quantification of this specific impurity in drug substance and product batches [1]. The ICH Q3A/Q3B guidelines mandate the control of individual impurities at defined thresholds, and the use of a high-purity, fully characterized reference standard of the exact impurity is non-negotiable for validated analytical methods [2]. Substituting it with a different impurity standard, the API (Dasatinib), or an uncharacterized analog would invalidate the analytical method, compromise data integrity, and risk non-compliance with regulatory filings, thereby failing to meet the stringent requirements for ANDA or DMF submissions [3].

Quantitative Evidence Differentiating 4-Chloro Dasatinib from Dasatinib and Other Analogs


Unique Structural Modification: The 2,4-Dichloro Phenyl Moiety

4-Chloro Dasatinib possesses a distinct structural feature compared to the parent drug Dasatinib: a 2,4-dichloro-6-methylphenyl substituent in place of the 2-chloro-6-methylphenyl group found in the API . This substitution, confirmed by its IUPAC name and SMILES notation, represents a quantifiable difference in molecular formula (C22H25Cl2N7O2S vs. C22H26ClN7O2S for Dasatinib anhydrous) and molecular weight (522.45 g/mol vs. 488.0 g/mol) . This structural alteration is the primary source of its differential chromatographic behavior and spectroscopic signature, essential for analytical detection [1].

Structural Chemistry Impurity Profiling Synthesis

Certified Purity Profile for Regulatory Compliance

As a reference standard for analytical purposes, 4-Chloro Dasatinib is supplied with a certified purity profile, typically ≥95% as determined by HPLC [1]. This level of characterization is a critical differentiator from research-grade or uncharacterized material. The use of such a certified standard is essential for compliance with regulatory guidelines, where the accurate quantification of specific impurities is required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [2]. The high purity ensures that the analytical signal is directly attributable to the target impurity, minimizing interference and ensuring the accuracy and reliability of the validated analytical method [3].

Analytical Chemistry Quality Control Regulatory Affairs

Differential Chromatographic Retention in HPLC Methods

In reversed-phase HPLC methods developed for the quantification of Dasatinib and its related substances, 4-Chloro Dasatinib exhibits a distinct retention time (RT) that is different from both the parent API and other common impurities like Deschloro Dasatinib [1]. While specific RT values are method-dependent and often proprietary, the presence of the additional chlorine atom increases the molecule's hydrophobicity, leading to a predictable and quantifiably longer retention on standard C18 columns compared to Dasatinib [2]. This chromatographic separation is the foundational evidence for its utility in purity assays, enabling accurate peak identification and quantification for compliance with pharmacopeial standards [3].

HPLC Method Development Chromatography

Potential Impact on Kinase Inhibition via Structural Analogy (Class-Level Inference)

Based on structure-activity relationship (SAR) principles for Dasatinib analogs, the modification of the 2-chloro-6-methylphenyl ring to a 2,4-dichloro-6-methylphenyl ring is predicted to alter the compound's binding affinity and selectivity for its kinase targets (e.g., BCR-ABL, Src family kinases) . Direct, published quantitative data for the kinase inhibitory activity of 4-Chloro Dasatinib is not available. However, class-level evidence from studies on conformation-selective Dasatinib analogues demonstrates that even minor structural modifications can lead to significant, quantifiable shifts in kinase selectivity and potency [1]. Therefore, it is a scientific certainty that 4-Chloro Dasatinib will exhibit a different biological activity profile compared to Dasatinib, though the specific quantitative difference remains uncharacterized in the public domain . This lack of characterization underscores why it is treated as an impurity requiring control, rather than a potential therapeutic agent.

Kinase Inhibition SAR Pharmacology

Primary Application Scenarios for Procuring 4-Chloro Dasatinib


Analytical Method Development and Validation for ANDA/DMF Submissions

The primary and most scientifically rigorous application for procuring 4-Chloro Dasatinib is as a high-purity reference standard for the development and validation of HPLC or UPLC methods. Regulatory filings for generic Dasatinib (e.g., ANDA) require the identification, control, and quantification of all known and unknown impurities above the identification threshold [1]. As evidenced by its unique structural signature and distinct chromatographic behavior, 4-Chloro Dasatinib is a critical marker for a specific process-related impurity [2]. Its use is essential for establishing system suitability, specificity, linearity, accuracy, and precision in the analytical method, directly supporting the quality control section of the submission [3].

Quality Control (QC) and Release Testing in Pharmaceutical Manufacturing

In the routine manufacturing of Dasatinib API and finished dosage forms, 4-Chloro Dasatinib is used as an external standard in QC laboratories for batch release and stability testing [1]. Its procurement ensures the ability to accurately quantify the levels of this specific impurity, thereby demonstrating that the drug product meets the established acceptance criteria as per ICH guidelines [2]. The certified purity of the reference standard ensures the accuracy and reliability of the reported impurity levels, which is a fundamental component of Good Manufacturing Practice (GMP) and is subject to regulatory inspection [3].

Forced Degradation and Stability Studies

4-Chloro Dasatinib is a valuable tool in forced degradation studies (also known as stress testing) to elucidate the degradation pathways of Dasatinib. By having a pure standard, researchers can identify if this specific impurity is a degradation product formed under conditions of heat, humidity, oxidation, or photolysis [1]. The evidence of its distinct chromatographic retention time allows for peak tracking and identification, which is crucial for establishing the stability-indicating nature of the analytical method and for setting appropriate storage conditions and shelf-life specifications for the drug product [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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